4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid, also known as DMOG, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of α-ketoglutarate analogs and acts as a competitive inhibitor of the hypoxia-inducible factor prolyl hydroxylases (PHDs).
Mechanism of Action
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid acts as a competitive inhibitor of PHDs, which are enzymes that hydroxylate the proline residues of HIF-α subunits under normoxic conditions. Hydroxylation of HIF-α by PHDs promotes its degradation by the proteasome. Inhibition of PHDs by 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid stabilizes HIF-α and promotes its translocation to the nucleus, where it dimerizes with HIF-β and activates the transcription of HIF target genes.
Biochemical and Physiological Effects:
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has been shown to induce the expression of various HIF target genes, including vascular endothelial growth factor (VEGF), erythropoietin (EPO), and glucose transporter 1 (GLUT1). It has been reported to promote angiogenesis and improve tissue oxygenation in ischemic diseases, such as myocardial infarction and stroke. 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has also been shown to protect against neuronal damage in neurodegenerative disorders, such as Parkinson's disease and Huntington's disease, by activating the HIF pathway.
Advantages and Limitations for Lab Experiments
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a potent and selective inhibitor of PHDs, and its effects on the HIF pathway have been extensively studied. It is readily available and can be synthesized with high purity and yield. However, 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has been reported to exhibit off-target effects on other enzymes, such as histone demethylases, and its effects on cellular metabolism and proliferation are not fully understood.
Future Directions
Future studies on 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid could focus on its potential therapeutic applications in other diseases, such as diabetes and inflammatory disorders. The development of more selective PHD inhibitors could also improve the specificity and efficacy of HIF activation by 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid. Additionally, the effects of 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid on cellular metabolism and proliferation could be further elucidated to better understand its potential limitations and off-target effects.
Synthesis Methods
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid can be synthesized by reacting 2,5-dimethylaniline with ethyl 4-chloroacetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid. This method has been reported to yield 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid with high purity and yield.
Scientific Research Applications
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, ischemic diseases, and neurodegenerative disorders. It has been shown to activate the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in cellular adaptation to hypoxia. HIF is a transcription factor that regulates the expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. Activation of the HIF pathway by 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has been shown to promote angiogenesis and improve tissue oxygenation in ischemic diseases.
properties
IUPAC Name |
4-(2,5-dimethylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-8-9-15(2)17(12-14)22-19(23)13-18(20(24)25)21-11-10-16-6-4-3-5-7-16/h3-9,12,18,21H,10-11,13H2,1-2H3,(H,22,23)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFFQABSYDYFQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.